molecular formula C3H3BrClN3O2S B2620620 5-Bromo-2-methyltriazole-4-sulfonyl chloride CAS No. 2470436-41-8

5-Bromo-2-methyltriazole-4-sulfonyl chloride

Cat. No.: B2620620
CAS No.: 2470436-41-8
M. Wt: 260.49
InChI Key: JYOPEGAYIAWUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methyltriazole-4-sulfonyl chloride is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. Sulfonyl chlorides of this type are highly reactive reagents primarily used to introduce the sulfonamide functional group into target molecules via reactions with primary and secondary amines . The 1,2,3-triazole scaffold is a privileged structure in pharmaceutical research due to its widespread bioactivity, which includes potential as antibacterial and antifungal agents . The presence of both a bromo substituent and a sulfonyl chloride group on the triazole core offers two distinct sites for further functionalization, making it a versatile building block for constructing compound libraries. This compound is strictly for professional laboratory research use and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate safety precautions in accordance with all relevant regulations.

Properties

IUPAC Name

5-bromo-2-methyltriazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrClN3O2S/c1-8-6-2(4)3(7-8)11(5,9)10/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOPEGAYIAWUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(C(=N1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyltriazole-4-sulfonyl chloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an azide and an alkyne, under copper-catalyzed conditions.

    Sulfonylation: The sulfonyl chloride group is introduced by reacting the triazole derivative with chlorosulfonic acid or thionyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of 5-Bromo-2-methyltriazole-4-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of efficient catalysts and solvents.

Chemical Reactions Analysis

Sulfonyl Chloride Group Reactivity

The sulfonyl chloride moiety (-SO₂Cl) undergoes nucleophilic substitution and hydrolysis reactions :

Reaction TypeReagents/ConditionsProductKey Features
AmidationPrimary/secondary amines5-Bromo-2-methyltriazole-4-sulfonamideForms stable sulfonamides
EsterificationAlcohols, base (e.g., pyridine)Sulfonate estersRequires base for HCl scavenging
HydrolysisH₂O, aqueous base5-Bromo-2-methyltriazole-4-sulfonic acidpH-dependent kinetics

The sulfonyl chloride group also participates in Mitsunobu reactions for C–O bond formation with alcohols under triphenylphosphine/diethyl azodicarboxylate (DEAD) conditions .

Bromo Substituent Reactivity

The C–Br bond enables cross-coupling and nucleophilic substitution :

Reaction TypeCatalysts/ReagentsProductYield (Typical)
Suzuki-Miyaura CouplingPd(PPh₃)₄, arylboronic acid5-Aryl-2-methyltriazole-4-sulfonyl chloride60–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine5-Amino-2-methyltriazole-4-sulfonyl chloride45–75%
SNAr DisplacementNaN₃, DMF, 80°C5-Azido-2-methyltriazole-4-sulfonyl chloride>90%

The bromine’s position at C5 is activated by the electron-withdrawing sulfonyl group, facilitating metal-catalyzed transformations .

Triazole Ring Participation

The 1,2,3-triazole core influences reactivity through:

  • N–H acidity (pKa ≈ 8–10), enabling deprotonation with weak bases (e.g., K₂CO₃) for alkylation

  • Coordination to metals (Cu, Pd), enhancing catalytic cross-coupling efficiency

  • Electrophilic substitution at C4 (if deprotonated) under nitration or halogenation conditions

Thermal and Oxidative Stability

  • Decomposes above 200°C via sulfonyl group elimination , releasing SO₂ and HCl

  • Stable to aerial oxidation but reacts with strong oxidizers (e.g., KMnO₄) to cleave the triazole ring

Multi-Step Functionalization Pathways

Example sequence:

  • Suzuki Coupling of Br with 4-methoxyphenylboronic acid → 5-(4-methoxyphenyl) derivative

  • Sulfonamide Formation with benzylamine → Target sulfonamide

  • Methyl Group Oxidation (CrO₃/H₂SO₄) → Carboxylic acid functionalization

This compound’s versatility makes it valuable for synthesizing sulfonamide drugs, agrochemicals, and photoactive materials. Experimental validation of specific pathways is recommended due to limited direct literature on this molecule.

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-2-methyltriazole-4-sulfonyl chloride can be synthesized through various methods, typically involving the reaction of 5-bromo-2-methyltriazole with sulfonyl chlorides. The compound features a triazole ring, which is known for its stability and reactivity, making it suitable for further chemical modifications.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activities. For instance, studies have shown that triazole derivatives can effectively target multidrug-resistant bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The mechanism often involves inhibiting bacterial enzyme targets, leading to cell death.

Anticancer Potential

Triazole derivatives, including 5-bromo-2-methyltriazole-4-sulfonyl chloride, have been investigated for their anticancer properties. They have shown efficacy against various cancer cell lines, including breast cancer and melanoma. Molecular docking studies have suggested that these compounds can interact with specific protein targets involved in cancer progression .

Pharmaceutical Applications

The compound serves as a key intermediate in the synthesis of novel pharmaceuticals. Its ability to form stable complexes with biological targets makes it a valuable candidate in drug discovery programs aimed at developing new antibiotics and anticancer agents .

Material Science

In addition to its biological applications, 5-bromo-2-methyltriazole-4-sulfonyl chloride is utilized in material science for synthesizing polymers and other materials that require specific chemical functionalities. Its sulfonyl chloride group allows for further reactions to create diverse polymeric structures .

Case Studies

StudyFindingsApplications
Study on Antimicrobial Activity Showed effectiveness against resistant strains of E. coli and Klebsiella pneumoniaePotential use in developing new antibiotics
Anticancer Activity Research Significant inhibition of growth in melanoma and breast cancer cell linesDevelopment of targeted cancer therapies
Synthesis of Novel Polymers Utilized as a building block for creating functionalized materialsApplications in coatings and drug delivery systems

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyltriazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the properties of the target molecules, influencing their biological activity or chemical behavior.

Comparison with Similar Compounds

Key Differences and Implications

Core Structure :

  • The triazole ring’s electron-deficient nature increases the sulfonyl chloride’s electrophilicity compared to the benzene derivative, accelerating reactions with nucleophiles like amines.
  • The benzene derivative’s methoxy group donates electrons via resonance, slightly deactivating the sulfonyl chloride and reducing its reactivity .

Steric Effects: The triazole’s compact structure minimizes steric hindrance around the sulfonyl chloride, favoring faster substitution.

Thermal Stability :

  • Benzene-based sulfonyl chlorides are generally more thermally stable due to aromatic resonance stabilization. Triazole derivatives may exhibit lower stability, though empirical data is scarce.

Synthetic Utility :

  • The triazole compound’s smaller size and reactivity make it preferable for constructing heterocyclic pharmacophores in drug discovery.
  • The benzene derivative’s stability and solubility profile suit prolonged synthetic processes in industrial settings .

Research Findings and Implications

  • Reactivity Studies : The triazole derivative’s higher reactivity aligns with trends observed in electron-deficient heterocycles, suggesting utility in rapid sulfonylation reactions.
  • Gaps in Literature: Empirical data on solubility, stability, and synthetic yields for 5-bromo-2-methyltriazole-4-sulfonyl chloride are notably absent, highlighting a need for further research.

Biological Activity

5-Bromo-2-methyltriazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antitumor activity, antimicrobial effects, and potential applications in drug development.

Chemical Structure and Properties

5-Bromo-2-methyltriazole-4-sulfonyl chloride has the following chemical structure:

  • Molecular Formula : C₇H₆BrClO₂S
  • Molecular Weight : 269.54 g/mol
  • CAS Number : 69321-56-8

The compound features a triazole ring, which is known for its ability to interact with various biological targets.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives, including 5-Bromo-2-methyltriazole-4-sulfonyl chloride. A significant finding is that related compounds exhibit potent inhibitory effects on various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
7jA5490.17
7jMDA-MB-2310.05
7jHeLa0.07

These results indicate that the compound can effectively inhibit tumor cell proliferation and induce apoptosis, particularly in breast cancer cells (MDA-MB-231) .

The mechanism by which 5-Bromo-2-methyltriazole-4-sulfonyl chloride exerts its antitumor effects involves cell cycle arrest and apoptosis induction. Flow cytometry analyses revealed that treatment with this compound leads to G2/M phase arrest in cancer cells, suggesting a disruption in the normal cell cycle progression . Additionally, at varying concentrations (0.1 and 1 µM), it was observed that the percentage of apoptotic cells increased significantly upon treatment, indicating a dose-dependent effect on cell viability .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of triazole derivatives:

  • Antitumor Studies : A study investigated the effects of several triazole derivatives on cancer cell lines, revealing that modifications in the triazole structure significantly influenced their potency . The most potent derivative exhibited an IC₅₀ value in the low nanomolar range.
  • Antimicrobial Efficacy : Research on similar compounds has shown promising results against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
  • Structure-Activity Relationship (SAR) : Understanding the SAR of triazoles has been crucial for optimizing their biological activity. Modifications at specific positions on the triazole ring have been linked to enhanced potency against targeted diseases .

Q & A

Q. What are the recommended safety protocols when handling 5-Bromo-2-methyltriazole-4-sulfonyl chloride in laboratory settings?

  • Methodological Answer : Due to its sulfonyl chloride and brominated structure, this compound likely poses hazards similar to other reactive sulfonating agents, such as skin corrosion (GHS Category 1B) and severe eye damage (GHS Category 1) . Implement engineering controls (e.g., fume hoods), wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid contact with water or alcohols to prevent exothermic decomposition. Emergency procedures should align with GHS guidelines for skin/eye exposure and inhalation risks .

Q. How can researchers design efficient synthetic routes for 5-Bromo-2-methyltriazole-4-sulfonyl chloride?

  • Methodological Answer : Prioritize sulfonylation of 5-bromo-2-methyltriazole using chlorosulfonic acid or sulfuryl chloride under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to detect intermediate sulfonic acid formation. Use design-of-experiments (DoE) methodologies to optimize variables like temperature (0–5°C for stability) and stoichiometry, minimizing side reactions (e.g., over-sulfonation) . Reagent selection should follow validated protocols for analogous sulfonyl chlorides, such as 2-bromo-5-fluorobenzenesulfonyl chloride .

Q. What analytical techniques are suitable for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Employ a multi-technique approach:
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the triazole ring and methyl group.
  • HPLC-MS (high-resolution) to assess purity and detect hydrolyzed byproducts (e.g., sulfonic acids).
  • Elemental analysis to validate bromine and sulfur content.
  • Karl Fischer titration to ensure low moisture content (<0.1%), critical for stability .

Advanced Research Questions

Q. How can computational methods aid in optimizing reaction conditions for synthesizing 5-Bromo-2-methyltriazole-4-sulfonyl chloride?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers for sulfonylation. Tools like the ICReDD framework integrate computational predictions (e.g., transition-state geometries) with high-throughput experimentation to narrow optimal conditions (e.g., solvent polarity, catalyst use). This hybrid approach reduces trial-and-error experimentation by 40–60% . Validate predictions using microreactor systems to screen temperature and reagent gradients rapidly.

Q. How should researchers address contradictions in reported reactivity data across studies (e.g., divergent sulfonylation yields)?

  • Methodological Answer : Conduct a meta-analysis of experimental variables (e.g., solvent purity, trace moisture levels) using statistical tools like ANOVA or multivariate regression . For example, discrepancies in yield may arise from uncontrolled hydrolysis during workup. Replicate conflicting studies under strictly anhydrous conditions, and use kinetic profiling (e.g., in situ Raman spectroscopy) to identify rate-determining steps. Cross-reference with analogous compounds (e.g., 2-bromo-4-methoxybenzenesulfonyl chloride) to isolate structural vs. procedural factors .

Q. What strategies mitigate side reactions during sulfonylation, such as triazole ring bromine displacement?

  • Methodological Answer :
  • Protective group chemistry : Temporarily shield the triazole’s reactive nitrogen sites with tert-butoxycarbonyl (Boc) groups before sulfonylation.
  • Low-temperature kinetics : Perform reactions at –20°C to suppress nucleophilic substitution at the bromine site.
  • Additive screening : Introduce mild Lewis acids (e.g., ZnCl₂) to polarize the sulfonyl chloride group, enhancing regioselectivity .

Data-Driven Research Questions

Q. How can researchers design experiments to assess the compound’s stability under long-term storage?

  • Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-MS analysis to track degradation. Compare results with structurally similar sulfonyl chlorides (e.g., 2-bromopropionyl chloride) to extrapolate shelf-life models. For lab-scale storage, recommend desiccated amber vials at –20°C, validated by Karl Fischer and NMR stability checks every 3 months .

Q. What methodologies resolve challenges in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer : Adopt flow chemistry systems to improve heat and mass transfer during exothermic sulfonylation. Use DoE to optimize parameters like residence time and mixing efficiency. Monitor scalability by correlating microreactor data (e.g., Corning AFR) with batch reactor outcomes. Address purification bottlenecks (e.g., crystallization) using anti-solvent screening (e.g., hexane/ethyl acetate gradients) .

Cross-Disciplinary Applications

Q. How can this compound be utilized in synthesizing functionalized polymers or metal-organic frameworks (MOFs)?

  • Methodological Answer : Exploit its sulfonyl chloride group for post-synthetic modification (PSM) of amine-functionalized MOFs. Conduct click chemistry via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with the triazole moiety to anchor catalytic sites. Validate linker incorporation via BET surface area analysis and XPS .

Q. What role does 5-Bromo-2-methyltriazole-4-sulfonyl chloride play in developing protease inhibitors or kinase-targeting probes?

  • Methodological Answer :
    The sulfonyl chloride group enables covalent binding to active-site serine or cysteine residues. Design competitive inhibition assays using fluorescence polarization (FP) or SPR to measure binding kinetics. Pair with the bromine substituent for subsequent Suzuki-Miyaura cross-coupling to append fluorophores or biotin tags .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.